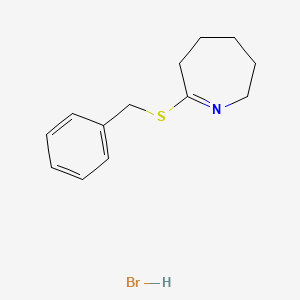
Tantalum--titanium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum-titanium (1/1) is an alloy composed of equal parts of tantalum and titanium. This compound is known for its exceptional properties, including high strength, corrosion resistance, and biocompatibility. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its impressive resistance to corrosion and high melting point . Titanium, with the symbol Ti and atomic number 22, is also a transition metal, renowned for its strength-to-weight ratio and corrosion resistance . The combination of these two metals results in an alloy that leverages the best properties of both elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tantalum-titanium (1/1) alloy typically involves powder metallurgy or metal casting methods. These methods require extensive maintenance of machinery and are operated at extremely high working temperatures above 1000°C . The powder preparation for selective laser melting (SLM) of titanium-tantalum involves detailed characterization and optimization of the process .
Industrial Production Methods: Industrial production of tantalum-titanium alloys often involves the use of high-energy ball milling techniques. For instance, tantalum nanoparticles can be prepared using a mechanochemical method involving dry and wet ball milling stages . This method ensures the uniform distribution of tantalum and titanium particles, resulting in a homogenous alloy.
Analyse Des Réactions Chimiques
Types of Reactions: Tantalum-titanium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. At room temperature, tantalum forms a thin but dense oxide layer (mainly tantalum (V) oxide, Ta₂O₅) when exposed to air . This oxide layer protects the metal from further oxidation and other corrosive influences.
Common Reagents and Conditions: Common reagents used in the reactions involving tantalum-titanium alloys include halides and reducing agents. For example, titanium is produced by reacting titanium (IV) chloride with either sodium or magnesium . Tantalum, on the other hand, can form compounds in oxidation states ranging from -III to +V .
Major Products Formed: The major products formed from the reactions of tantalum-titanium alloys include various oxides and halides. For instance, the oxidation of tantalum results in the formation of tantalum pentoxide (Ta₂O₅), which is a stable and corrosion-resistant compound .
Applications De Recherche Scientifique
Tantalum-titanium alloys have a wide range of scientific research applications due to their unique properties. In the field of chemistry, these alloys are used as catalysts and in the production of high-performance materials . In biology and medicine, tantalum-titanium alloys are used in medical implants, such as tantalum joints, stents, and rods, due to their biocompatibility and corrosion resistance . In industry, these alloys are used in the production of superalloys for jet engine components and other high-temperature applications .
Mécanisme D'action
The mechanism by which tantalum-titanium alloys exert their effects is primarily based on their structural and chemical properties. The alloy’s high strength and corrosion resistance are attributed to the formation of stable oxide layers on the surface of the metals . These oxide layers act as protective barriers, preventing further oxidation and degradation of the alloy. Additionally, the biocompatibility of tantalum-titanium alloys is due to their inertness in biological environments, which prevents adverse reactions with body tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tantalum-titanium alloys include other refractory high-entropy alloys (RHEAs) and medium-entropy alloys (RMEAs) composed of elements such as niobium, hafnium, and tungsten . These alloys share similar properties, such as high strength and corrosion resistance, but differ in their specific compositions and applications.
Uniqueness: Tantalum-titanium alloys are unique due to their combination of high strength, corrosion resistance, and biocompatibility. While other alloys may exhibit some of these properties, the specific combination of tantalum and titanium results in an alloy that is particularly well-suited for medical and high-temperature industrial applications .
Propriétés
Numéro CAS |
86798-43-8 |
|---|---|
Formule moléculaire |
TaTi |
Poids moléculaire |
228.815 g/mol |
Nom IUPAC |
tantalum;titanium |
InChI |
InChI=1S/Ta.Ti |
Clé InChI |
VSSLEOGOUUKTNN-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


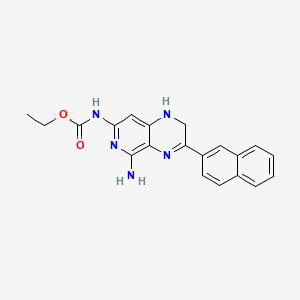
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
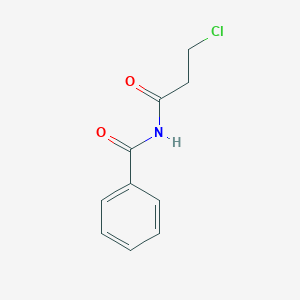
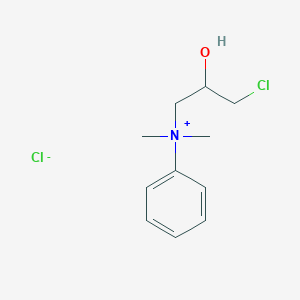
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
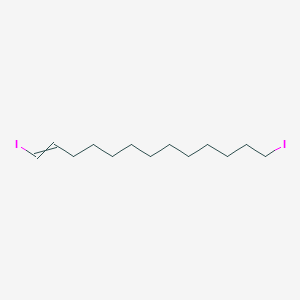
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
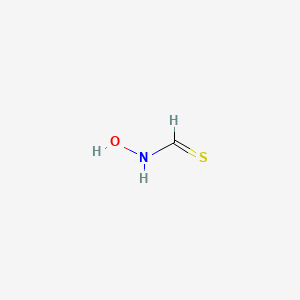
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)

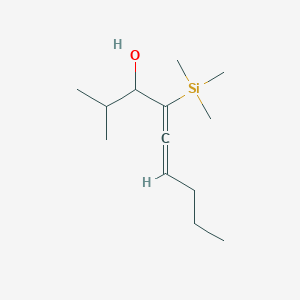
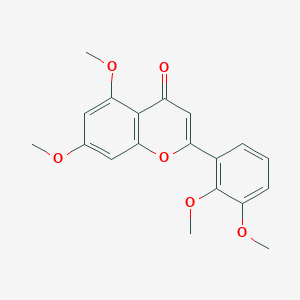
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
